5-Oxaspiro[2.5]oct-6-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[2.5]oct-6-en-8-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between a six-membered ring and a five-membered ring, with an oxygen atom incorporated into the ring system. The presence of the spiro center and the oxygen atom imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.5]oct-6-en-8-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of dibromoneopentyl glycol as the primary raw material. The cyclization reaction is carried out in the presence of zinc powder, followed by a series of reactions including ring-opening and ring-closing steps to yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process design focuses on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.5]oct-6-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted spiro compounds with different functional groups .
Scientific Research Applications
5-Oxaspiro[2.5]oct-6-en-8-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]oct-6-en-8-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]oct-5-ene: Another spirocyclic compound with a similar structure but different functional groups.
3-Oxaspiro[5,5]undecane-2,4-dione: A spiro compound with a larger ring system and different chemical properties.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: A spiro compound with an amine functional group, used in different applications
Uniqueness
5-Oxaspiro[2.5]oct-6-en-8-one is unique due to its specific ring structure and the presence of an oxygen atom within the spiro system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-oxaspiro[2.5]oct-6-en-8-one |
InChI |
InChI=1S/C7H8O2/c8-6-1-4-9-5-7(6)2-3-7/h1,4H,2-3,5H2 |
InChI Key |
YKGJZOFVECDSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.